Cas no 1214384-79-8 (3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridine)

3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-fluoro-2-mercapto-5-(trifluoromethyl)pyridine
- FCH1149089
- 3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridine
-
- インチ: 1S/C6H3F4NS/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12)
- InChIKey: GCLCERADWKUBFA-UHFFFAOYSA-N
- ほほえんだ: S=C1C(=CC(C(F)(F)F)=CN1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 276
- トポロジー分子極性表面積: 44.1
3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023025350-500mg |
3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridine |
1214384-79-8 | 97% | 500mg |
$931.00 | 2023-09-04 | |
Alichem | A023025350-1g |
3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridine |
1214384-79-8 | 97% | 1g |
$1764.00 | 2023-09-04 | |
Alichem | A023025350-250mg |
3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridine |
1214384-79-8 | 97% | 250mg |
$734.40 | 2023-09-04 |
3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridine 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridineに関する追加情報
Introduction to 3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridine (CAS No: 1214384-79-8)
3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural features, characterized by the presence of a fluoro group, a mercapto group, and a trifluoromethyl substituent on a pyridine backbone, make it a versatile intermediate in the synthesis of various biologically active molecules. The compound's molecular formula and chemical properties position it as a valuable building block for developing novel therapeutic agents and crop protection chemicals.
The significance of this compound lies in its ability to serve as a precursor for the synthesis of more complex structures. The fluoro group, known for its ability to modulate metabolic pathways and improve pharmacokinetic properties, is particularly influential in drug design. Additionally, the mercapto group introduces reactivity that can be exploited in various chemical transformations, while the trifluoromethyl group enhances lipophilicity and metabolic stability, key factors in pharmaceutical development.
In recent years, there has been a surge in research focused on harnessing the potential of fluorinated heterocycles in medicinal chemistry. 3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridine has emerged as a compound of interest due to its structural versatility and the potential it offers for creating innovative molecular architectures. Studies have demonstrated its utility in the synthesis of kinase inhibitors, antiviral agents, and antimicrobial compounds, underscoring its importance in modern drug discovery.
One of the most compelling aspects of this compound is its role in the development of targeted therapies. The pyridine core is a common motif in many bioactive molecules, and modifications at specific positions can lead to significant changes in biological activity. The presence of both electronegative fluorine atoms and a sulfur atom provides multiple sites for functionalization, allowing researchers to fine-tune the properties of their target molecules.
Recent advancements in synthetic methodologies have further enhanced the accessibility of 3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridine, enabling more efficient and scalable production processes. These improvements have made it easier for academic and industrial researchers to incorporate this compound into their synthetic strategies. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups with high precision, expanding the compound's utility in drug development.
The agrochemical sector has also recognized the potential of this compound as a key intermediate in the synthesis of advanced pesticides and herbicides. The structural features of 3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridine contribute to its effectiveness in disrupting biological pathways in pests while maintaining environmental safety. This dual functionality makes it an attractive candidate for developing next-generation crop protection agents that offer improved efficacy and reduced ecological impact.
In conclusion, 3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridine (CAS No: 1214384-79-8) represents a cornerstone compound in modern chemical synthesis. Its unique structural attributes and versatile reactivity make it indispensable for researchers working on pharmaceuticals and agrochemicals. As our understanding of molecular interactions continues to evolve, this compound is poised to play an even greater role in shaping the future of drug discovery and agricultural innovation.
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